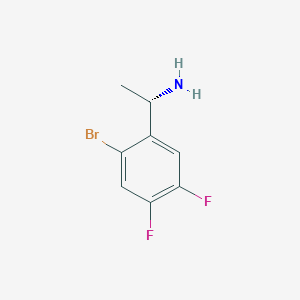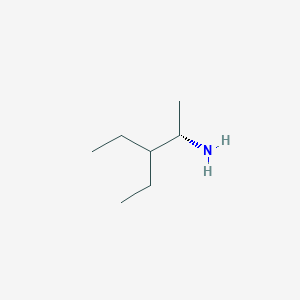![molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 305.2 g/mol
CAS Number: 1270100-84-9
This compound belongs to the class of carbamates and contains a tert-butyl group, an amino group, and a dichlorophenyl moiety. It is synthesized through specific routes and has various applications in research and industry.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate involves the reaction of appropriate starting materials. While specific details may vary, a common synthetic route includes the following steps:
Protection of the amine group: The amino group is protected using a suitable protecting group (e.g., tert-butoxycarbonyl, Boc).
Reaction with 3,4-dichlorophenyl ethylamine: The protected amine reacts with 3,4-dichlorophenyl ethylamine to form the desired compound.
Deprotection: Removal of the protecting group yields this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and scalability considerations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in agrochemicals or pharmaceuticals.
Mecanismo De Acción
The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Propiedades
Fórmula molecular |
C13H18Cl2N2O2 |
|---|---|
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Clave InChI |
JZHZMGADOVHXHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)



![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
